molecular formula C28H24O18 B12838110 Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)- CAS No. 110082-89-8

Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)-

Cat. No.: B12838110
CAS No.: 110082-89-8
M. Wt: 648.5 g/mol
InChI Key: MFFWGSMFANTCDY-LGFATHPOSA-N
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Description

Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)- is a highly substituted benzoic acid derivative characterized by:

  • A trihydroxybenzoic acid core (3,4,5-trihydroxy substitution).
  • A cyclohexanetriyl ester group with additional carboxy (4-position) and hydroxyl (6-position) substituents.
  • A stereospecific configuration (1R,1α,2β,4α,6α), which influences its conformational stability and biological interactions.

This compound belongs to the class of galloylquinic acid derivatives, which are known for their antioxidant properties and roles in plant biochemistry.

Properties

CAS No.

110082-89-8

Molecular Formula

C28H24O18

Molecular Weight

648.5 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-hydroxy-1,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)36)24(39)44-19-8-28(27(42)43,46-26(41)11-5-16(33)22(38)17(34)6-11)7-18(35)23(19)45-25(40)10-3-14(31)21(37)15(32)4-10/h1-6,18-19,23,29-38H,7-8H2,(H,42,43)/t18-,19-,23-,28+/m1/s1

InChI Key

MFFWGSMFANTCDY-LGFATHPOSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3,4,5-trihydroxy-,

Biological Activity

Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester (CAS: 110082-89-8) is a complex polyphenolic compound that exhibits various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H24O18C_{28}H_{24}O_{18}, with a molar mass of approximately 648.48 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological systems.

PropertyValue
Molecular FormulaC28H24O18
Molar Mass648.48 g/mol
CAS Number110082-89-8
SynonymsVarious derivatives

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. A study synthesized various hydroxybenzoic acid esters and assessed their fungicidal activities against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum. The results showed that certain derivatives exhibited high levels of antifungal activity, with some compounds demonstrating up to 100% inhibition at specific concentrations .

Table 1: Antifungal Activity of Hydroxybenzoic Acid Esters

Compound IDTarget FungusInhibition (%)EC50 (μg/mL)
PCARhizoctonia solani86.218.6
5c Rhizoctonia solani1003.2
5e Fusarium oxysporumHighNot reported

Anti-inflammatory Effects

Benzoic acid derivatives have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines in various cell lines, potentially offering therapeutic benefits in inflammatory diseases . The mechanism often involves the modulation of NF-kB signaling pathways.

Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. Research has shown that these compounds can enhance the antioxidant defense system in cells, reducing oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Case Study 1: Antifungal Efficacy

In a study investigating the antifungal efficacy of synthesized hydroxybenzoic acid esters, it was found that conjugate 5c was significantly more effective than PCA against Rhizoctonia solani, demonstrating a promising alternative for agricultural applications .

Case Study 2: Anti-inflammatory Action

A clinical trial assessed the anti-inflammatory effects of benzoic acid derivatives in patients with rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved patient outcomes when treated with these compounds .

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are known for their biological activities. The specific compound under discussion has been studied for its potential hepatoprotective properties. A notable study demonstrated that it could reverse physiological and biochemical alterations induced by carbon tetrachloride in liver tissues. Key findings from this research include:

  • Hepatoprotective Activity : The compound significantly reduced serum levels of transaminases and bilirubin while enhancing drug metabolizing enzymes and decreasing lipid peroxidation markers .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit strong antioxidant activities. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. This property is crucial in developing dietary supplements aimed at reducing oxidative stress-related diseases.

Cosmetic Industry

Due to its antioxidant and anti-inflammatory properties, benzoic acid derivatives are increasingly incorporated into cosmetic formulations. They help protect skin from oxidative damage and can enhance the stability of products containing sensitive ingredients.

Food Preservation

The antimicrobial properties of benzoic acid make it a valuable ingredient in food preservation. Its ability to inhibit the growth of mold and bacteria allows for extended shelf life in various food products.

Material Science

The compound's structural features enable its use in the synthesis of polymers and other materials with enhanced thermal stability and mechanical properties. Research into biodegradable plastics has highlighted the potential for integrating such compounds to improve environmental sustainability.

Data Table: Summary of Applications

Application AreaKey BenefitsRelevant Studies
PharmaceuticalsHepatoprotective effectsStudy on carbon tetrachloride-induced liver damage
AntioxidantsFree radical scavengingStudies on antioxidant activities of similar compounds
CosmeticsAnti-inflammatory and protective effectsResearch on skin protection formulations
Food PreservationInhibition of microbial growthStudies on food safety and shelf life extension
Material ScienceEnhanced thermal stabilityResearch on biodegradable materials

Case Study 1: Hepatoprotective Activity

A study conducted on the hepatoprotective effects of benzoic acid derivatives showed significant improvement in liver function markers after treatment with the compound in a rat model. Parameters such as serum transaminases were monitored over a period of treatment, demonstrating a clear protective effect against chemically induced liver damage.

Case Study 2: Antioxidant Efficacy

Research evaluating the antioxidant capacity of benzoic acid derivatives utilized various assays (e.g., DPPH radical scavenging activity) to quantify their effectiveness compared to standard antioxidants like ascorbic acid. Results indicated that these compounds exhibited comparable or superior antioxidant activity.

Comparison with Similar Compounds

3,4,5-Tri-O-galloylquinic acid

  • Structure : Shares the trihydroxybenzoic acid core but differs in the cyclohexanetriyl ester group, which has a 5-carboxy substituent instead of 4-carboxy-6-hydroxy .
  • Key Differences: Position of carboxy and hydroxyl groups on the cyclohexane ring. The target compound’s stereochemistry (1R configuration) may enhance binding specificity compared to the relative (rel) configuration noted in 3,4,5-Tri-O-galloylquinic acid.
  • Applications : Used in traditional medicine for antioxidant and anti-inflammatory effects .

Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0)

  • Structure : Features a trimethoxybenzoic acid esterified to a methyl group, lacking hydroxyl and carboxy substituents .
  • Key Differences :
    • Methoxy groups reduce solubility in aqueous environments compared to the hydroxyl-rich target compound.
    • Absence of the cyclohexanetriyl ester limits conformational complexity.
  • Applications : Intermediate in pharmaceutical synthesis, particularly for antitumor agents .

Procaine (Benzoic acid, 4-amino-, diethylaminoethyl ester)

  • Structure: A simple ester of 4-aminobenzoic acid with a diethylaminoethyl group .
  • Procaine’s amino group enables local anesthetic activity, absent in the hydroxyl/carboxy-rich target.
  • Applications : Widely used as a local anesthetic .

Benzoic acid, 2,4,6-trihydroxy-, methyl ester (CAS 3147-39-5)

  • Key Differences :
    • Simpler structure with lower molecular weight (compared to the target’s ~400–500 g/mol range).
    • Methyl ester group may confer volatility absent in the target compound.
  • Applications : Studied in organic synthesis and polymer chemistry .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Trihydroxybenzoic acid 4-carboxy-6-hydroxy-cyclohexanetriyl ~450–500* Antioxidant potential, stereospecific
3,4,5-Tri-O-galloylquinic acid Trihydroxybenzoic acid 5-carboxy-cyclohexanetriyl 636.5 Traditional medicine, antioxidant
Methyl 3,4,5-trimethoxybenzoate Trimethoxybenzoic acid Methyl ester 226.2 Pharmaceutical intermediate
Procaine 4-aminobenzoic acid Diethylaminoethyl ester 236.3 Local anesthetic
Benzoic acid, 2,4,6-trihydroxy-, methyl ester Trihydroxybenzoic acid Methyl ester 200.1 Organic synthesis

*Estimated based on similar compounds.

Research Findings and Implications

  • Antioxidant Activity: The target compound’s hydroxyl and carboxy groups likely enhance free radical scavenging compared to methoxy or amino-substituted analogs (e.g., Methyl 3,4,5-trimethoxybenzoate) .
  • Stereochemical Influence: The 1R configuration may improve binding to biological targets, such as enzymes or receptors, compared to non-stereospecific analogs .
  • Solubility and Stability : The cyclohexanetriyl ester could reduce aqueous solubility but increase thermal stability relative to linear esters like Procaine .

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